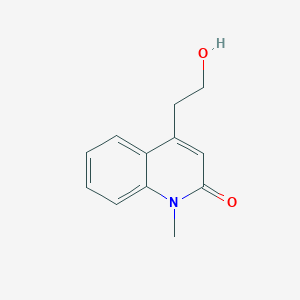
4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one
描述
4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one, also known as MEQ, is a chemical compound that has been widely studied for its potential application in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been found to possess unique properties that make it a promising candidate for the development of new drugs, as well as for the synthesis of novel materials. In
作用机制
The mechanism of action of 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, as well as the regulation of gene expression. 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been shown to induce the activation of caspases and the release of cytochrome c, leading to the induction of apoptosis in cancer cells. It has also been reported to inhibit the phosphorylation of MAPK/ERK and PI3K/Akt, which are involved in cell proliferation, survival, and migration. Furthermore, 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been found to regulate the expression of various genes, such as Bcl-2, Bax, and p53, which are involved in the regulation of apoptosis and cell cycle progression.
生化和生理效应
4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one can induce apoptosis and cell cycle arrest in cancer cells, reduce the production of pro-inflammatory cytokines in activated microglial cells, and protect neuronal cells from oxidative stress and glutamate-induced excitotoxicity. In vivo studies have shown that 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one can inhibit the growth of tumor xenografts in mice, reduce the production of pro-inflammatory cytokines in the brains of mice with lipopolysaccharide-induced neuroinflammation, and improve cognitive function in mice with scopolamine-induced memory impairment.
实验室实验的优点和局限性
4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using simple and cost-effective methods, and its properties can be easily modified by introducing different functional groups. However, 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one also has some limitations, such as its low water solubility, which can limit its application in aqueous systems, and its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for further research on 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one, including the development of new synthetic methods for 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one and its derivatives, the investigation of its potential application in the treatment of other diseases, such as Parkinson's disease and stroke, the elucidation of its mechanism of action at the molecular level, and the development of new materials based on 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one. Furthermore, the development of new 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one-based fluorescent probes and metal complexes could lead to the development of new sensors and catalysts with improved properties and applications.
科学研究应用
4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been found to possess antitumor, anti-inflammatory, and neuroprotective properties. It has been reported to inhibit the growth of various cancer cells, such as breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in activated microglial cells, suggesting its potential application in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been found to protect neuronal cells from oxidative stress and glutamate-induced excitotoxicity, indicating its potential as a neuroprotective agent.
In biochemistry, 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has been reported to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for the development of new copper sensors. 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has also been used as a ligand for the synthesis of metal complexes, which have been studied for their potential application in catalysis and material science.
属性
CAS 编号 |
153876-71-2 |
|---|---|
产品名称 |
4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one |
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
4-(2-hydroxyethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-13-11-5-3-2-4-10(11)9(6-7-14)8-12(13)15/h2-5,8,14H,6-7H2,1H3 |
InChI 键 |
DQPHQQYRMCMEGI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)CCO |
规范 SMILES |
CN1C2=CC=CC=C2C(=CC1=O)CCO |
同义词 |
2(1H)-Quinolinone,4-(2-hydroxyethyl)-1-methyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

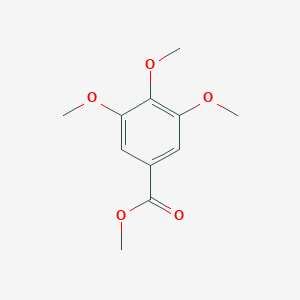
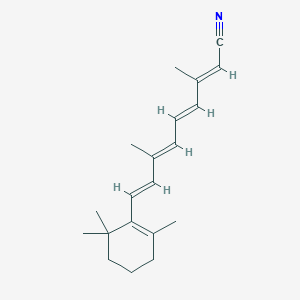
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
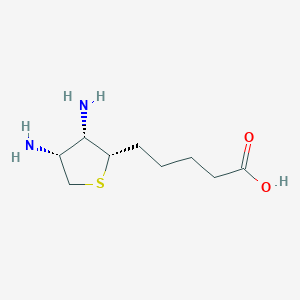
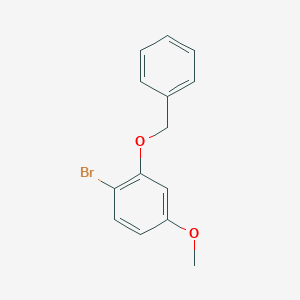
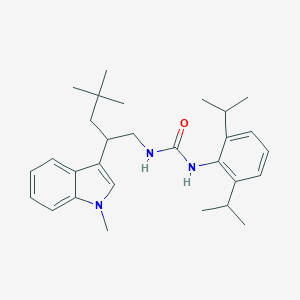
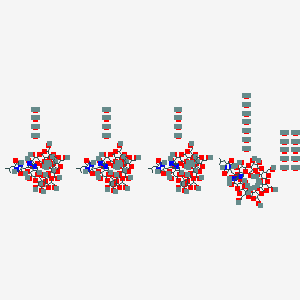
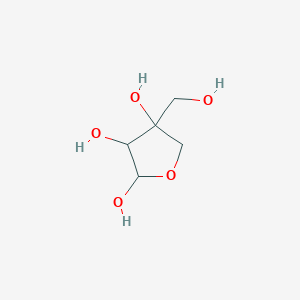
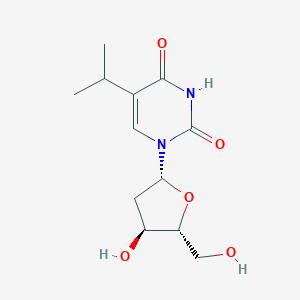
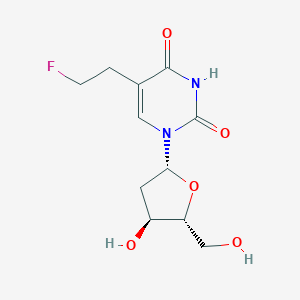
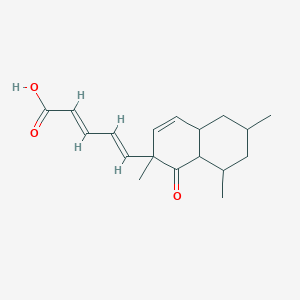
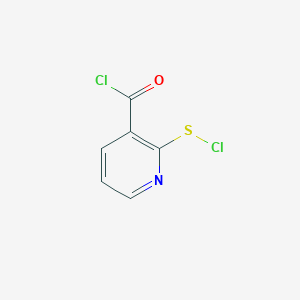
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)